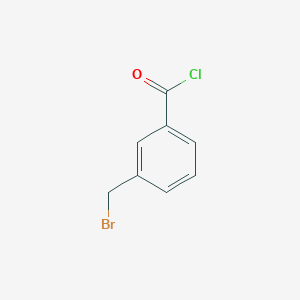

3-(Bromomethyl)benzoyl chloride

Vue d'ensemble

Description

3-(Bromomethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It is a derivative of benzoyl chloride, where a bromomethyl group (-CH2Br) is attached to the benzene ring .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One common method involves the reaction of benzyl alcohol with hydrochloric acid . Another method involves the free radical chlorination of toluene using trichloroisocyanuric acid . A third method involves the oxidation of benzyl chloride .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a bromomethyl group and a carbonyl chloride group . The molecular weight of this compound is 233.49000 .Chemical Reactions Analysis

This compound can undergo various types of reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring affects the stability of radicals and carbocations, influencing the rate and outcome of these reactions .Applications De Recherche Scientifique

Polymer Synthesis

A significant application of 3-(Bromomethyl)benzoyl chloride is in the synthesis of block copolymers through polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. For instance, Öztürk et al. (2020) utilized 4-bromomethyl benzoyl chloride in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization, demonstrating the compound's utility in creating well-defined polymer architectures (Öztürk et al., 2020).

Organic Synthesis

In organic synthesis, this compound serves as a reagent in various synthesis processes. Yasukawa et al. (2002) reported its use in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes, highlighting its role in forming complex aromatic compounds through decarbonylation (Yasukawa et al., 2002).

Antimicrobial Applications

Modification of ethylene acrylic acid film with benzoyl chloride, closely related to this compound, showcases its antimicrobial properties. This modification aims to control microbial contamination in food packaging, where benzoyl chloride is incorporated into a polymer matrix to inhibit the growth of fungi such as Penicillium sp. and Aspergillus sp. (Matche et al., 2006).

Synthesis of Benzoyl Peroxide

Another application is in the synthesis of benzoyl peroxide, a compound used as a bleaching agent and polymerization initiator. Her et al. (2014) demonstrated a three-step synthesis process from bromobenzene, involving a Grignard reaction and nucleophilic acyl substitution, ultimately using an acid chloride precursor similar to this compound (Her et al., 2014).

Drug Intermediate Synthesis

In the context of pharmaceuticals, Zhou Xiao-rui (2006) discussed the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process that includes bromination and chlorination steps, indicating the utility of bromo and chloro benzoyl compounds in drug synthesis (Zhou Xiao-rui, 2006).

Mécanisme D'action

The mechanism of action for the reactions of 3-(Bromomethyl)benzoyl chloride involves several steps. In the case of free radical bromination, the bromine atom is removed from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical .

Safety and Hazards

Propriétés

IUPAC Name |

3-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560693 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54267-06-0 | |

| Record name | 3-(Bromomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)